Pinokalant
Overview
Description
It has shown significant potential in reducing cortical infarct volume in in vivo experiments, improving the metabolic and electrophysiological status of the ischemic penumbra region, and reducing the size of lesions on magnetic resonance images in the acute phase after middle cerebral artery occlusion in rats . Pinokalant is also being studied as a potential inhibitor for the SARS-CoV-2 protease .
Scientific Research Applications
Pinokalant has a wide range of scientific research applications, including:
Chemistry: this compound is used as a research tool to study cation channel inhibition and its effects on cellular processes.
Biology: In biological research, this compound is used to investigate its effects on cortical infarct volume and ischemic penumbra regions in animal models.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting cation channels and related pathways.
Mechanism of Action
Pinokalant acts as a non-selective cation channel inhibitor . It significantly reduces cortical infarct volume, improves the metabolic and electrophysiologic status of the ischemic penumbra, and reduces lesion size on magnetic resonance images in the acute phase following middle cerebral artery occlusion in rats . It also shows anti-SARS-CoV-2 activity .
Preparation Methods
The synthetic routes and reaction conditions for Pinokalant are not extensively detailed in the available literature. it is known that this compound is a complex molecule with the molecular formula C41H48N2O9 and a molecular weight of 712.83 g/mol . Industrial production methods for this compound are likely to involve multi-step organic synthesis processes, including the formation of isoquinolineacetamide derivatives and the incorporation of multiple methoxy groups.
Chemical Reactions Analysis
Pinokalant undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction reactions can potentially convert carbonyl groups to alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups such as methoxy groups can be replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Pinokalant is unique in its broad-spectrum inhibition of non-selective cation channels. Similar compounds include:
TRP Channel Inhibitors: Compounds like TRPC, TRPM, and TRPV inhibitors share similar mechanisms of action but may have different selectivity profiles.
SARS-CoV-2 Inhibitors: Other SARS-CoV-2 protease inhibitors, such as GS-441524 and Plutavimab, have different molecular targets and mechanisms of action compared to this compound.
This compound stands out due to its dual potential in stroke treatment and SARS-CoV-2 inhibition, making it a versatile compound for scientific research and therapeutic development.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N2O9/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36/h9-17,24-25,35H,18-23H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWYBTRACMRUQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H48N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048401 | |
Record name | Pinokalant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149759-26-2 | |
Record name | LOE 908 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149759-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinokalant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinokalant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PINOKALANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J9ZZ971AO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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